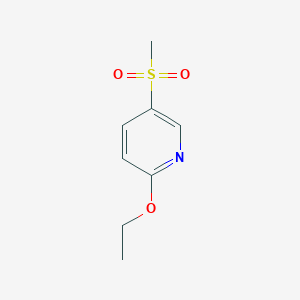
5,5'-Oxybis(2-aminophenol)
Overview
Description
5,5’-Oxybis(2-aminophenol): , also known as 2-amino-5-(4-amino-3-hydroxyphenoxy)phenol, is an organic compound with the molecular formula C12H12N2O3. It is a derivative of aminophenol and is characterized by the presence of two amino groups and a phenolic oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Oxybis(2-aminophenol) typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under controlled conditions. One common method is the reaction of 2-aminophenol with 4-nitrophenol, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions .
Industrial Production Methods: Industrial production of 5,5’-Oxybis(2-aminophenol) often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product. The compound is typically produced in bulk quantities and supplied in various packaging options, such as drums or bottles .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Oxybis(2-aminophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like acyl chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic and amino compounds.
Scientific Research Applications
Chemistry: 5,5’-Oxybis(2-aminophenol) is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers. It serves as a building block for the preparation of complex molecules .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays. It is also investigated for its potential antimicrobial properties .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, 5,5’-Oxybis(2-aminophenol) is used in the production of high-performance materials, such as polymers and resins. It is also employed in the manufacture of electronic components and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5,5’-Oxybis(2-aminophenol) involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-Aminophenol: A simpler analog with one amino and one hydroxyl group.
4-Aminophenol: Another analog with the amino group in the para position relative to the hydroxyl group.
Bisphenol A: A compound with two phenolic groups connected by a methylene bridge
Uniqueness: 5,5’-Oxybis(2-aminophenol) is unique due to the presence of two amino groups and a phenolic oxygen bridge, which imparts distinct chemical properties and reactivity. This structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-amino-5-(4-amino-3-hydroxyphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSDAGPJYALFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619300 | |
| Record name | 3,3'-Oxybis(6-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-05-4 | |
| Record name | 3,3'-Oxybis(6-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Phenyl-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1629131.png)
![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629132.png)




![2-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1629140.png)


